molecular formula C14H23N3O3 B2748740 tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1774897-11-8

tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2748740
CAS No.: 1774897-11-8
M. Wt: 281.356
InChI Key: KXWUGJBPQQGCCA-UHFFFAOYSA-N
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Description

Tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: is a complex organic compound with a molecular weight of 281.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production typically involves scaling up laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing specific functional groups.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic potential.

  • Industry: : Employed in the development of new materials and chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets and pathways involved in biological processes, leading to desired outcomes.

Comparison with Similar Compounds

Tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: is unique due to its spirocyclic structure and functional groups. Similar compounds include:

  • This compound derivatives: : Variants with different substituents or functional groups.

  • Other spirocyclic compounds: : Compounds with similar spirocyclic frameworks but different core structures.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-5-10-15-11(18)14(16-10)6-8-17(9-7-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWUGJBPQQGCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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